molecular formula C15H16N2O4S B6121436 N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide

N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide

Cat. No. B6121436
M. Wt: 320.4 g/mol
InChI Key: KTCCNKKZAVZIQX-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide, also known as DHBSH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHBSH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 335.4 g/mol.

Mechanism of Action

The mechanism of action of N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide exerts its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess various biochemical and physiological effects. In vitro studies have demonstrated that N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide possesses antioxidant properties, as it can scavenge free radicals and inhibit lipid peroxidation. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has also been shown to possess anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide can reduce inflammation and oxidative stress in animal models of inflammatory bowel disease and arthritis.

Advantages and Limitations for Lab Experiments

N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide possesses several advantages for lab experiments. It is relatively easy to synthesize and is cost-effective. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide also possesses a wide range of biological activities, making it a promising candidate for further research. However, N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide also possesses several limitations. It is relatively insoluble in water, which can limit its applications in aqueous systems. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide also possesses poor stability, which can limit its shelf life and reproducibility.

Future Directions

There are several future directions for research on N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide. One potential direction is to investigate its potential applications in cancer therapy. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess anti-tumor properties, and further research could elucidate its mechanism of action and potential efficacy in vivo. Another potential direction is to investigate its potential applications in crop protection. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess antifungal and antibacterial properties, and further research could elucidate its potential efficacy in vivo. Finally, N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide could be further investigated for its potential applications in environmental science. Its adsorption properties make it a promising candidate for the removal of heavy metals from contaminated water, and further research could elucidate its potential efficacy in vivo.

Synthesis Methods

N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide can be synthesized through a simple reaction between 3,4-dihydroxybenzaldehyde and 4-ethylbenzenesulfonylhydrazide. The reaction is carried out in the presence of a catalyst, typically acetic acid, and the product is obtained through crystallization. The synthesis method is relatively simple and cost-effective, making N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide a promising candidate for further research.

Scientific Research Applications

N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. It has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has also been shown to reduce inflammation in animal models of inflammatory bowel disease and arthritis.
In agriculture, N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for crop protection. It has been demonstrated to inhibit the growth of various plant pathogens, including Fusarium oxysporum and Botrytis cinerea.
In environmental science, N'-(3,4-dihydroxybenzylidene)-4-ethylbenzenesulfonohydrazide has been shown to possess adsorption properties, making it a potential candidate for the removal of heavy metals from contaminated water. It has been demonstrated to effectively remove lead and cadmium from aqueous solutions.

properties

IUPAC Name

N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-2-11-3-6-13(7-4-11)22(20,21)17-16-10-12-5-8-14(18)15(19)9-12/h3-10,17-19H,2H2,1H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCCNKKZAVZIQX-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(Z)-(3,4-dihydroxyphenyl)methylidene]-4-ethylbenzenesulfonohydrazide

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